molecular formula C10H12N4O2S B2819043 N~3~-methyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine CAS No. 1161177-06-5

N~3~-methyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine

Cat. No.: B2819043
CAS No.: 1161177-06-5
M. Wt: 252.29
InChI Key: YXVOUPHTWMCEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N³-Methyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine is a pyrazole-based heterocyclic compound characterized by a methyl group at the N³ position and a phenylsulfonyl substituent at the 4-position. Its synthesis typically involves cyclization reactions using hydrazine derivatives and sulfonated intermediates, as seen in analogous pyrazole syntheses . The compound’s structural features make it a candidate for pharmaceutical applications, particularly in antioxidant and antimicrobial contexts, as suggested by studies on structurally related sulfonamide-pyrazole hybrids .

Properties

IUPAC Name

4-(benzenesulfonyl)-3-N-methyl-1H-pyrazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-12-10-8(9(11)13-14-10)17(15,16)7-5-3-2-4-6-7/h2-6H,1H3,(H4,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVOUPHTWMCEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=C1S(=O)(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-methyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1H-pyrazole with methylating agents and phenylsulfonyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~3~-methyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

N~3~-methyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-methyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally related 1H-pyrazole-3,5-diamine derivatives (Table 1). Key differences lie in substituent groups, which dictate physicochemical and biological properties:

Compound Substituents Synthesis Yield Melting Point (°C) Key Biological Activity Reference
N³-Methyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine Methyl (N³), Phenylsulfonyl (C4) Not reported Not reported Antioxidant (predicted)
4-(4-Nitrobenzyl)-1H-pyrazole-3,5-diamine Nitrobenzyl (C4) 47% 155–156 None reported
4-[(E)-Phenyldiazenyl]-1H-pyrazole-3,5-diamine Phenyldiazenyl (C4) 68–74% 217–219 Antimicrobial
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Fluorophenyl (C3), Carbaldehyde (N1) Not reported Not reported Structural studies only
4-((4-Chlorophenyl)diazenyl)-1H-pyrazole-3,5-diamine Chlorophenyl-diazenyl (C4) Not reported Not reported Confirmed via NMR/IR

Key Observations :

  • Substituent Effects : The phenylsulfonyl group in the target compound likely increases solubility in polar solvents compared to nitrobenzyl or diazenyl derivatives, which exhibit higher lipophilicity .
  • Synthetic Efficiency : Diazenyl-substituted pyrazoles (e.g., 4-[(E)-phenyldiazenyl]) are synthesized with higher yields (68–74%) compared to nitrobenzyl derivatives (47%) .
Spectral and Physicochemical Properties
  • IR/NMR Data : The target compound’s phenylsulfonyl group would show distinct IR peaks near 1150–1300 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (S–O stretching), absent in nitrobenzyl or diazenyl analogs. In contrast, diazenyl derivatives exhibit –N=N– stretching near 1600 cm⁻¹ .
  • Melting Points: Derivatives with polar substituents (e.g., nitrobenzyl, 155–156°C) have higher melting points than nonpolar analogs, suggesting stronger intermolecular interactions .

Biological Activity

N~3~-methyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H10N4O2SC_9H_{10}N_4O_2S, with a molecular weight of approximately 226.26 g/mol. The structure features a pyrazole ring substituted at the 3-position with a methyl group and at the 4-position with a phenylsulfonyl group, which is critical for its biological activity.

This compound exhibits various mechanisms of action:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways. For example, it selectively inhibits histone deacetylase 6 (HDAC6), which plays a crucial role in regulating inflammation and apoptosis .
  • Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory activity by reducing levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This suggests its potential use in treating inflammatory diseases.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Anticancer Activity : The compound has shown promising results in preclinical studies as an anticancer agent. It induces apoptosis in cancer cell lines through the modulation of apoptotic pathways.
  • Neuroprotective Effects : Studies have indicated that it may protect neuronal cells from oxidative stress, thereby suggesting potential applications in neurodegenerative diseases.
  • Hepatoprotective Properties : In models of acute liver injury (ALI), this compound has demonstrated protective effects against liver damage induced by toxins like acetaminophen .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profiles of this compound:

StudyFindingsReference
Study on HDAC6 InhibitionDemonstrated IC50 values of 0.5 nM for necroptosis inhibition and 4.95 nM for selective HDAC6 inhibition
Anti-inflammatory StudyShowed significant reduction in TNF-α, IL-1β, and IL-6 levels in vitro
Hepatoprotective EffectsEfficacy at 40 mg/kg in a mouse model of acetaminophen-induced ALI

Q & A

Q. What are the established synthetic routes for N³-methyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine, and what reagents/conditions are critical for high-purity yields?

The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, pyrazole-3,5-diamine scaffolds are synthesized via condensation of malononitrile derivatives with substituted hydrazines under controlled conditions (Scheme 22 in ). Key reagents include phenylsulfonyl chloride for sulfonation and methylating agents (e.g., methyl iodide) for N³-methylation. Temperature (60–80°C) and solvent choice (e.g., ethanol or DMF) significantly influence reaction efficiency. Post-synthetic purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., methyl at N³, phenylsulfonyl at C4) and confirms regioselectivity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., C₁₁H₁₃N₄O₂S) and detects isotopic patterns .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves 3D conformation, including dihedral angles between the pyrazole ring and phenylsulfonyl group .

Q. What preliminary biological activities have been reported for this compound, and which assays are used for screening?

Initial studies highlight antitumor and antimicrobial potential. For example, pyrazole-3,5-diamine derivatives are screened against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays and antimicrobial activity via agar diffusion . The phenylsulfonyl group enhances cellular permeability, while the diamine motif may intercalate DNA or inhibit kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?

  • Temperature Control: Lower temperatures (40–50°C) reduce undesired oxidation of the diamine group .
  • Catalyst Screening: Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution efficiency during sulfonation .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing byproduct formation .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Density Functional Theory (DFT): Calculates electronic properties (HOMO/LUMO) to predict redox activity and binding affinity .
  • Molecular Docking: Simulates interactions with ATP-binding pockets (e.g., EGFR kinase) using software like AutoDock Vina. Key hydrogen bonds form between the diamine group and kinase Asp831 .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Substituent Variation: Replace phenylsulfonyl with electron-withdrawing groups (e.g., nitro) to modulate electronic effects .
  • Methyl Group Positioning: Compare N³-methyl vs. N¹-methyl analogs to assess steric effects on target binding .
  • Bioisosteric Replacement: Substitute the pyrazole ring with triazole to evaluate metabolic stability .

Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values across cell lines)?

  • Assay Standardization: Use synchronized cell lines and consistent incubation times (e.g., 48 hours) .
  • Mechanistic Profiling: Combine transcriptomics and proteomics to identify off-target effects (e.g., ROS induction) .
  • Dose-Response Validation: Repeat assays with triplicate measurements and statistical validation (p < 0.05) .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Heat Dissipation: Use jacketed reactors to prevent exothermic side reactions during cyclization .
  • Purification at Scale: Switch from column chromatography to fractional crystallization for cost efficiency .
  • Byproduct Management: Implement inline IR spectroscopy to monitor reaction progress in real time .

Q. What degradation pathways occur under physiological conditions, and how can stability be improved?

  • Hydrolysis: The sulfonamide group hydrolyzes in acidic environments (pH < 4), forming sulfonic acid derivatives. Stability is enhanced by adding electron-donating substituents (e.g., methoxy) to the phenyl ring .
  • Oxidation: The diamine moiety oxidizes to nitro derivatives under high ROS conditions. Encapsulation in liposomes reduces oxidative degradation .

Q. How can synergistic combinations with other therapeutics be rationally designed?

  • Pathway Analysis: Use bioinformatics tools (e.g., KEGG) to identify co-targets (e.g., PI3K/AKT and mTOR pathways) .
  • Dose Optimization: Apply Chou-Talalay synergy models to determine optimal ratios with cisplatin or paclitaxel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.